molecular formula C22H23N3O5 B105170 (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid CAS No. 17388-71-5

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid

Cat. No.: B105170
CAS No.: 17388-71-5
M. Wt: 409.4 g/mol
InChI Key: ZFXRFCJEJWEXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid: is a dipeptide compound consisting of N-Cbz-L-tryptophan and L-alanine. It is primarily used in research and development settings, particularly in the field of peptide synthesis. The compound is known for its role in the synthesis of more complex peptides and proteins, serving as a building block in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid typically involves the coupling of N-Cbz-L-tryptophan with L-alanine. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, to ensure the preservation of the functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups and purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid is used as a building block in the synthesis of more complex peptides and proteins. It is also employed in the study of peptide bond formation and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of larger peptides and proteins .

Medicine: It is used in the study of peptide stability, bioavailability, and pharmacokinetics .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a precursor for the synthesis of bioactive peptides .

Mechanism of Action

Mechanism of Action: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid exerts its effects primarily through the formation of peptide bonds with other amino acids. The compound’s indole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking interactions. These interactions are crucial for the stabilization of protein structures and the formation of functional biomolecules .

Molecular Targets and Pathways: The primary molecular targets of this compound are other amino acids and peptides. The compound can interact with enzymes involved in peptide synthesis and degradation, influencing various biochemical pathways related to protein metabolism .

Properties

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14(21(27)28)24-20(26)19(11-16-12-23-18-10-6-5-9-17(16)18)25-22(29)30-13-15-7-3-2-4-8-15/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXRFCJEJWEXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938435
Record name N-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17388-71-5
Record name NSC333733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid

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